molecular formula C16H15ClF2N2O2 B2378681 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea CAS No. 2034606-74-9

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2378681
CAS No.: 2034606-74-9
M. Wt: 340.75
InChI Key: NYYJJVXGWPYECC-UHFFFAOYSA-N
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Description

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 3-chlorophenyl and 2,6-difluorophenyl precursors with appropriate reagents to form the desired urea derivative. Common synthetic routes may include:

    Step 1: Formation of the hydroxypropyl intermediate by reacting 3-chlorophenyl with a suitable hydroxypropylating agent.

    Step 2: Coupling of the hydroxypropyl intermediate with 2,6-difluorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch or continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a pharmaceutical agent.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interference with cellular processes: Affecting cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-phenylurea
  • 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,4-difluorophenyl)urea
  • 1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-dichlorophenyl)urea

Uniqueness

1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c17-11-4-1-3-10(9-11)14(22)7-8-20-16(23)21-15-12(18)5-2-6-13(15)19/h1-6,9,14,22H,7-8H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYJJVXGWPYECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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